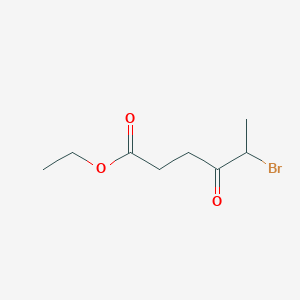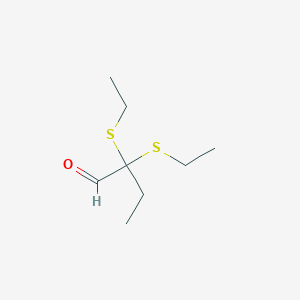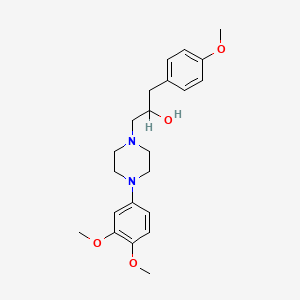![molecular formula C22H37ClSi4 B14454404 {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) CAS No. 75405-15-1](/img/structure/B14454404.png)
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) is a complex organosilicon compound It is characterized by the presence of multiple silicon atoms bonded to various organic groups, including chloro, dimethyl, methyl, diphenyl, and trimethylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common approach is the reaction of chlorosilanes with organolithium or Grignard reagents to form the desired organosilicon compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The silicon atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can react with water, leading to the formation of silanols and other hydrolysis products.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of organosilicon compounds, while oxidation and reduction reactions can lead to changes in the oxidation state of the silicon atoms.
Applications De Recherche Scientifique
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules and in the development of silicon-based drugs.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) exerts its effects depends on the specific application. In chemical reactions, the silicon atoms can act as electrophilic centers, facilitating various transformations. In biological systems, the compound may interact with biomolecules through covalent bonding or other interactions, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: A simpler organosilicon compound with similar reactivity.
Diphenylmethylsilane: Another organosilicon compound with different substituents.
Dimethyldichlorosilane: A related compound with two chloro groups and two methyl groups.
Uniqueness
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) is unique due to its complex structure, which combines multiple functional groups and silicon atoms
Propriétés
Numéro CAS |
75405-15-1 |
|---|---|
Formule moléculaire |
C22H37ClSi4 |
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
chloro-dimethyl-[[methyl(diphenyl)silyl]-bis(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H37ClSi4/c1-24(2,3)22(25(4,5)6,26(7,8)23)27(9,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |
Clé InChI |
YWNOOGIGSJYFBJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)Cl)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







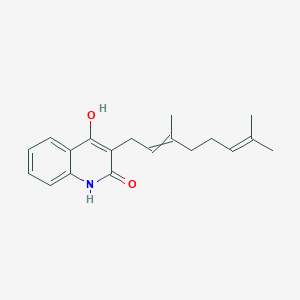

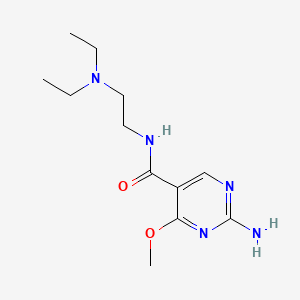

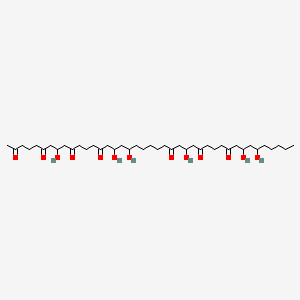
silane](/img/structure/B14454401.png)
